N-Butyl-N-methyldecan-1-amine
Description
Contextual Significance of Long-Chain Tertiary Amines in Organic Chemistry and Industrial Processes
Long-chain tertiary amines are a class of organic compounds characterized by a nitrogen atom bonded to three alkyl groups, at least one of which is a long hydrocarbon chain. These molecules are of considerable importance in organic synthesis and various industrial applications due to their unique physicochemical properties. In organic chemistry, they serve as versatile intermediates for the synthesis of a wide array of more complex molecules.
Industrially, long-chain tertiary amines are pivotal in the production of surfactants, which are compounds that lower the surface tension between two liquids, or between a liquid and a solid. google.com Specifically, they are precursors to quaternary ammonium (B1175870) compounds and amine oxides, two major classes of cationic and non-ionic surfactants, respectively. These surfactants are integral components in household and industrial cleaners, fabric softeners, and personal care products.
Furthermore, the inherent properties of long-chain tertiary amines make them effective corrosion inhibitors. Their long alkyl chains provide a hydrophobic barrier on metal surfaces, protecting them from corrosive agents. This application is crucial in industries such as oil and gas, where they are used in pipelines and drilling muds to prevent the degradation of metal infrastructure. They also find use as fuel additives and in the manufacturing of plastics, dyes, and textiles. The synthesis of these amines is often achieved through processes like the amination of long-chain fatty alcohols. google.com
Structural Characteristics and Functional Classification of N-Butyl-N-methyldecan-1-amine
This compound is a tertiary amine with the chemical formula C15H33N. Its structure features a central nitrogen atom bonded to three distinct alkyl groups: a methyl group (-CH3), a butyl group (-C4H9), and a decyl group (-C10H21). The presence of the long decyl chain firmly places it within the category of long-chain amines.
Functionally, this compound is classified as an aliphatic tertiary amine. The absence of aromatic rings in its structure distinguishes it as aliphatic. The tertiary nature of the amine, with the nitrogen atom fully substituted by alkyl groups, dictates its chemical reactivity and physical properties. This structural arrangement results in a molecule with a non-polar, hydrophobic character, which is a key determinant of its applications.
A significant research finding has identified a specific industrial application for this compound. A US patent discloses its use as a tertiary amine for reducing injector nozzle fouling and modifying friction in direct injection spark ignition engines. This highlights its role as a specialized fuel additive, where its molecular structure contributes to maintaining engine cleanliness and performance.
Below is a table summarizing some of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C15H33N |
| Molecular Weight | 227.44 g/mol |
| CAS Number | 41485-03-4 |
| Appearance | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Density | No data available |
Structure
3D Structure
Properties
CAS No. |
41485-03-4 |
|---|---|
Molecular Formula |
C15H33N |
Molecular Weight |
227.43 g/mol |
IUPAC Name |
N-butyl-N-methyldecan-1-amine |
InChI |
InChI=1S/C15H33N/c1-4-6-8-9-10-11-12-13-15-16(3)14-7-5-2/h4-15H2,1-3H3 |
InChI Key |
YHGZDHBKCXGEIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(C)CCCC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for N Butyl N Methyldecan 1 Amine
Reductive Amination as a Key Synthetic Route for N-Butyl-N-methyldecan-1-amine
Reductive amination, also known as reductive alkylation, stands as one of the most common and versatile methods for synthesizing amines. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of this compound, this one-pot reaction would involve the condensation of decanal (B1670006) with N-methylbutylamine, followed by reduction. vulcanchem.com This approach is widely utilized in green chemistry due to its efficiency and often mild reaction conditions. wikipedia.orgnih.gov A notable example of this strategy is the synthesis of the structurally similar compound, N-benzyl-N-methyldecan-1-amine, which was successfully prepared from decanal and N-benzylmethylamine using a reductive amination method. frontiersin.org
The general reaction proceeds in two main steps within a single pot:
Imine/Iminium Ion Formation: The nucleophilic secondary amine (N-methylbutylamine) attacks the electrophilic carbonyl carbon of decanal, forming a hemiaminal intermediate. This intermediate then dehydrates to form a stable iminium ion.
Reduction: A reducing agent present in the reaction mixture reduces the iminium ion to the final tertiary amine product, this compound. wikipedia.org
The efficiency and selectivity of reductive amination are highly dependent on the choice of the catalytic system, which includes both the catalyst and the reducing agent. A variety of systems have been developed, ranging from catalytic hydrogenation to the use of hydride reagents. wikipedia.orgfrontiersin.org
Catalytic Hydrogenation: This method employs a metal catalyst with hydrogen gas as the terminal reductant. Common catalysts include palladium, platinum, or nickel, often supported on carbon (Pd/C). wikipedia.org These systems are highly effective, though they can sometimes require elevated pressures and temperatures. nih.gov For analogous reactions, catalyst systems involving Cu/Ni alloys supported on mesoporous silica (B1680970) have demonstrated high efficacy. vulcanchem.com
Hydride Reducing Agents: Stoichiometric hydride reagents are frequently used due to their mild reaction conditions and operational simplicity. Key reagents include:
Sodium cyanoborohydride (NaBH₃CN): A mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted aldehyde. wikipedia.orgyoutube.com
Sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH): A particularly effective and non-toxic reagent for reductive amination, known for its high efficiency and broad substrate compatibility. wikipedia.orgyoutube.com
Other advanced catalytic systems, such as those based on iridium or cobalt-rhodium, have also been developed to facilitate these transformations, often using formic acid or silanes as the hydride source. researchgate.netorganic-chemistry.org
| Catalytic System | Typical Reducing Agent | Common Conditions | General Applicability |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Mild to elevated pressure/temperature | Broadly effective for aldehydes and ketones. wikipedia.org |
| Raney Nickel (Ra-Ni) | Hydrogen (H₂) | Elevated pressure/temperature | Industrially relevant, cost-effective. youtube.com |
| Sodium Cyanoborohydride | Itself a hydride donor | Acidic pH, ambient temperature | Selective for iminium ions over carbonyls. wikipedia.org |
| Sodium Triacetoxyborohydride | Itself a hydride donor | Aprotic solvents (e.g., DCE, THF), ambient temp. | Very broad scope, mild, non-toxic. wikipedia.orgyoutube.com |
| Iridium Complexes | Formic Acid (HCOOH) | Aqueous media, ambient temperature | Green, efficient for transfer hydrogenation. researchgate.net |
The reductive amination protocol demonstrates a broad substrate scope, making it highly suitable for generating a library of analogs of this compound. researchgate.netresearchgate.net By systematically varying either the aldehyde or the secondary amine component, a diverse range of long-chain tertiary amines can be synthesized.
Varying the Aldehyde: The long alkyl chain can be readily modified by substituting decanal with other aliphatic aldehydes (e.g., octanal, dodecanal, or branched aldehydes). The reaction is generally tolerant of various functional groups, provided they are not susceptible to reduction under the chosen conditions. frontiersin.org
Varying the Amine: The N-alkyl groups can be altered by replacing N-methylbutylamine with other secondary amines. For example, using N-ethylbutylamine would yield N-butyl-N-ethyldecan-1-amine.
This modularity allows for the fine-tuning of the physicochemical properties of the final product, such as its lipophilicity and steric bulk.
| Aldehyde Substrate | Amine Substrate | Resulting Tertiary Amine Analog |
|---|---|---|
| Octanal | N-methylbutylamine | N-Butyl-N-methyloctan-1-amine |
| Decanal | N-ethylbutylamine | N-Butyl-N-ethyldecan-1-amine |
| Dodecanal | N-methylbutylamine | N-Butyl-N-methyldodecan-1-amine |
| Decanal | N-methylpropylamine | N-Methyl-N-propyldecan-1-amine |
| Cyclohexanecarbaldehyde | N-methylbutylamine | N-Butyl-N-(cyclohexylmethyl)methanamine |
Alternative Catalytic Approaches for the Formation of Long-Chain Tertiary Amines
Beyond reductive amination, several other catalytic strategies are available for the synthesis of tertiary amines, offering alternative bond disconnections and reaction pathways.
Instead of forming a C-N bond, tertiary amines can be synthesized via C-C bond formation alpha to the nitrogen atom. nih.gov This approach offers a complementary strategy, particularly for accessing α-branched products. nih.gov An iridium-catalyzed reductive coupling reaction of Grignard reagents with tertiary amides provides a powerful method for this transformation. nih.gov In a relevant example, aliphatic dimethyl amides derived from n-decanoic acid served as effective substrates, yielding the corresponding tertiary amine products in good yields. nih.gov This methodology allows for the construction of the carbon skeleton at a late stage, providing flexibility in synthetic design.
N-Alkylation: This is a classical method for amine synthesis, involving the reaction of a primary or secondary amine with an alkyl halide. rsc.org In the context of this compound, synthesis could theoretically proceed via the sequential alkylation of decylamine, first with a methyl halide and then a butyl halide, or vice-versa. vulcanchem.com However, a significant challenge with this method is controlling the extent of alkylation, as the product amine is often more nucleophilic than the starting amine, leading to overalkylation and the formation of quaternary ammonium (B1175870) salts. acs.org
Hydroamination: This reaction involves the direct addition of an N-H bond of an amine across a carbon-carbon double or triple bond. researchgate.net Catalyzed by various transition metals, hydroamination is a highly atom-economical method for synthesizing alkylamines. rsc.orggoogle.com The synthesis of this compound via this route would involve the reaction of N-methylbutylamine with 1-decene (B1663960), which directly forms the target C-N bond without any byproducts.
Modern synthetic chemistry is increasingly driven by the principles of green chemistry, focusing on sustainability, atom economy, and the use of renewable resources. rsc.orgbenthamscience.com
Hydrogen Borrowing Catalysis: This elegant strategy, also known as transfer hydrogenation, enables the N-alkylation of amines using alcohols as the alkylating agents. rsc.orgorganic-chemistry.org The metal catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the borrowed hydrogen is returned in the final reduction step. This process is highly atom-economical, producing only water as a byproduct.
Biocatalysis: Enzymes such as amine dehydrogenases (AmDHs) are emerging as powerful catalysts for the reductive amination of carbonyl compounds. nih.gov These biocatalysts operate under mild aqueous conditions (pH, temperature) and can exhibit high stereoselectivity, which is crucial for the synthesis of chiral amines. nih.gov The use of enzymes aligns perfectly with green chemistry principles by offering a biodegradable and highly selective catalytic system.
Photocatalysis: Visible-light-mediated reactions have recently provided new, metal-free pathways for amine synthesis. nih.govnih.gov For example, a general synthesis of tertiary amines has been developed through the addition of alkyl radicals to iminium ions, facilitated by visible light and a silane (B1218182) reducing agent. nih.gov This method offers an operationally simple and modular transformation for coupling aldehydes, secondary amines, and alkyl halides. nih.govnih.gov
Mechanistic Investigations in N Butyl N Methyldecan 1 Amine Synthesis
Elucidation of Reaction Mechanisms in Reductive Amination
Reductive amination is a highly efficient and widely used method for the synthesis of amines. wikipedia.org The synthesis of the tertiary amine N-Butyl-N-methyldecan-1-amine via this route typically involves the reaction of a carbonyl compound, decanal (B1670006), with a secondary amine, N-methylbutylamine, in the presence of a reducing agent. libretexts.org The mechanism is a multi-step process that proceeds through key intermediates. libretexts.org
The reaction initiates with the nucleophilic attack of the secondary amine (N-methylbutylamine) on the electrophilic carbonyl carbon of decanal. wikipedia.org This addition forms a tetrahedral intermediate known as a hemiaminal. nih.gov The formation of the hemiaminal is a reversible equilibrium.
Step 1: Hemiaminal Formation
N-methylbutylamine + Decanal ⇌ Hemiaminal Intermediate
Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). nih.gov Subsequently, a molecule of water is eliminated, and the nitrogen's lone pair of electrons forms a double bond with the carbon, resulting in the formation of a positively charged iminium ion. chemistrysteps.com The formation of this iminium ion is often the rate-determining step of the condensation phase and is favored by the removal of water from the reaction mixture. nih.gov
Step 2: Iminium Ion Formation
Hemiaminal Intermediate → Iminium Ion + H₂O
The final step is the reduction of the electrophilic iminium ion. This is accomplished by a reducing agent present in the reaction mixture. masterorganicchemistry.com Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂ over a palladium catalyst). wikipedia.orglibretexts.org The hydride (H⁻) from the reducing agent attacks the carbon of the C=N bond, breaking the pi bond and neutralizing the positive charge on the nitrogen, thus forming the final tertiary amine product, this compound. youtube.com The choice of a mild reducing agent like NaBH₃CN is strategic as it selectively reduces the iminium ion without reducing the initial aldehyde. masterorganicchemistry.com
Step 3: Reduction
Iminium Ion + [H⁻] → this compound
Catalytic Cycle Analysis in C-C Coupling and Hydroamination Processes
Beyond reductive amination, catalytic C-C coupling and hydroamination offer alternative, atom-economical routes to amines. wikipedia.orgorganic-chemistry.org
Catalytic Cycle in C-C Coupling:
While less direct for synthesizing a simple aliphatic amine like this compound, palladium-catalyzed cross-coupling reactions represent a powerful tool for forming C-C bonds. acs.org A hypothetical C-C coupling route could involve coupling an organometallic reagent containing the decyl group with a substrate containing the N-butyl-N-methylamino fragment.
The generally accepted mechanism for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck coupling) involves a catalytic cycle with three main steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide or triflate (e.g., 1-bromodecane), inserting the palladium into the carbon-halogen bond. This oxidizes the palladium from Pd(0) to a Pd(II) species. researchgate.net
Transmetalation (for Suzuki-type reactions): The Pd(II) complex then reacts with an organometallic reagent (e.g., an organoboron compound containing the amine fragment). The organic group from this reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net
Applying this to tertiary amine synthesis is complex and would require specialized substrates. A more relevant C-C coupling mechanism for long-chain amines is analogous to the Guerbet reaction, where a metal catalyst (e.g., Pd or Pt) facilitates the dehydrogenation of an alkyl group on an amine, followed by nucleophilic attack and subsequent C-C bond formation.
Catalytic Cycle in Hydroamination:
Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond (e.g., an alkene), is a highly atom-economical method. nih.gov The synthesis of this compound could be achieved by the intermolecular hydroamination of 1-decene (B1663960) with N-methylbutylamine. The mechanism varies depending on the catalyst used (e.g., early vs. late transition metals). libretexts.org
For catalysts based on electropositive metals like lanthanides, the cycle generally involves: wikipedia.org
Catalyst Activation/Amide Formation: The amine substrate (N-methylbutylamine) reacts with the metal pre-catalyst, displacing a ligand to form a metal-amido (M-N) complex. This is often achieved through protonolysis. libretexts.org
Alkene Insertion: The alkene (1-decene) coordinates to the metal center and subsequently inserts into the metal-nitrogen bond. This step is often the rate-determining and regioselectivity-determining step of the cycle. nih.gov For terminal alkenes, this insertion can lead to either Markovnikov or anti-Markovnikov products depending on steric and electronic factors.
Protonolysis: The resulting metal-alkyl intermediate reacts with another molecule of the amine substrate. The N-H bond of the incoming amine cleaves, protonating the alkyl group to release the final product (this compound) and regenerating the metal-amido catalyst. wikipedia.org
This cycle allows for the catalytic formation of the C-N bond in a single, efficient step.
Kinetic Studies and Reaction Rate Determination for Amine Formation
The rate of formation of this compound is highly dependent on the chosen synthetic method and reaction conditions. Kinetic studies provide insight into the rate-determining steps and help optimize the process.
Kinetics of Reductive Amination:
Computational studies have shown that the presence of an acid co-catalyst drives the reaction forward by facilitating the formation of the iminium intermediate, making this pathway thermodynamically preferred. nih.gov The rate-determining step can shift depending on the conditions. At certain pH values, the formation of the iminium ion is the slowest step, while under other conditions, particularly with stable iminium ions, the hydride reduction step can become rate-limiting.
| Temperature (°C) | Initial Rate (mol L⁻¹ s⁻¹) | Conversion after 2h (%) |
|---|---|---|
| 40 | 1.2 x 10⁻⁴ | 55 |
| 60 | 3.5 x 10⁻⁴ | 85 |
| 80 | 8.1 x 10⁻⁴ | >98 |
Kinetics of Hydroamination:
For metal-catalyzed hydroamination reactions, kinetic analyses often indicate that the rate-determining step involves the reaction of the catalyst with the alkene. acs.org In the mechanism involving a metal-amido intermediate, the migratory insertion of the alkene into the M-N bond is typically the slowest step in the catalytic cycle. nih.gov
The reaction rate can be described by a general rate law that depends on the concentrations of the catalyst, the amine, and the alkene. For many systems, the reaction is first-order in the catalyst concentration and first-order in the alkene concentration, but zero-order with respect to the amine concentration, especially when the amine is used in excess.
Rate = k[Catalyst][Alkene]
This rate law is consistent with a mechanism where the regeneration of the active catalyst via protonolysis is fast compared to the C-N bond-forming insertion step.
| [Catalyst] (mol%) | [Alkene] (M) | Observed Rate Constant (k_obs) (s⁻¹) |
|---|---|---|
| 1.0 | 0.1 | 0.00025 |
| 2.0 | 0.1 | 0.00051 |
| 1.0 | 0.2 | 0.00048 |
Analytical and Spectroscopic Methodologies for Structural and Purity Confirmation
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that maps the magnetic environments of atomic nuclei within a molecule. For N-Butyl-N-methyldecan-1-amine, both ¹H and ¹³C NMR are crucial for confirming its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the butyl, methyl, and decyl chains. The chemical shifts are influenced by the proximity of the electron-withdrawing nitrogen atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbons closer to the nitrogen atom will appear at a higher chemical shift (downfield) due to the deshielding effect of the nitrogen.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.2 | s | ~42 |
| N-CH₂-(CH₂)₈-CH₃ | ~2.3 | t | ~58 |
| N-CH₂-CH₂-CH₂-CH₃ | ~2.3 | t | ~55 |
| N-CH₂-CH₂ -(CH₂)₇-CH₃ | ~1.4 | m | ~28 |
| N-CH₂-CH₂ -CH₂-CH₃ | ~1.4 | m | ~30 |
| N-(CH₂)₂-CH₂ -CH₂-CH₃ | ~1.3 | m | ~20 |
| -(CH₂)₇-CH₂-CH₃ | ~1.2-1.3 | m | ~22-32 |
| -(CH₂)₈-CH₃ | ~0.9 | t | ~14 |
| N-(CH₂)₃-CH₃ | ~0.9 | t | ~14 |
Note: Predicted values are based on typical chemical shifts for similar aliphatic amines and may vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₅H₃₃N, the expected molecular weight is approximately 227.43 g/mol .
The fragmentation of tertiary amines in MS is characterized by alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. This results in the formation of a stable iminium cation. The most likely fragmentation pathways for this compound would involve the loss of a propyl radical from the butyl group or a nonyl radical from the decyl group.
Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragmentation Pathway | Fragment Structure | Predicted m/z |
| Molecular Ion | [C₁₅H₃₃N]⁺ | 227 |
| α-cleavage (loss of C₉H₁₉) | [CH₃-N⁺H=CH-CH₂-CH₂-CH₃] | 86 |
| α-cleavage (loss of C₃H₇) | [CH₃-N⁺H=CH-(CH₂)₈-CH₃] | 184 |
Note: The relative intensities of the fragment ions can vary depending on the ionization method and energy.
Chromatographic Separations for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from any impurities or other components in a mixture, thereby allowing for its purification and quantitative analysis.
Gas chromatography (GC) is a suitable method for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a column.
A key consideration in the GC analysis of amines is the potential for peak tailing due to the interaction of the basic amine with active sites on the column. To mitigate this, specialized columns with a basic deactivation are often employed. A flame ionization detector (FID) is commonly used for the detection of hydrocarbons and amines.
Typical Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Condition |
| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or equivalent), often with basic deactivation. |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min. |
| Carrier Gas | Helium or Nitrogen |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, which has limited volatility due to its long alkyl chain, HPLC is a valuable analytical tool.
Since this compound lacks a chromophore, direct UV detection is not feasible. Therefore, detection is typically achieved using a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, the amine can be derivatized with a UV-active reagent to enable UV detection. Reversed-phase chromatography is a common mode of separation for such compounds.
Typical High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). |
| Mobile Phase | A gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). |
Mechanistic Investigations of Biological Activities of N Butyl N Methyldecan 1 Amine and Analogous Long Chain Tertiary Amines
Elucidation of Anti-Inflammatory Signaling Pathways Modulated by Long-Chain Tertiary Amines
Long-chain tertiary amines, exemplified by BMDA, have demonstrated potent anti-inflammatory effects by intervening in several critical signaling cascades that govern the inflammatory response. frontiersin.orgnih.gov The mechanism of action involves the suppression of pro-inflammatory mediators and the interruption of the signaling pathways that lead to their production. nih.gov
Inhibition of Pro-Inflammatory Cytokine Production (e.g., TNF-α, IL-1β)
A key aspect of the anti-inflammatory activity of analogous long-chain tertiary amines is their ability to inhibit the production of crucial pro-inflammatory cytokines. In in vitro studies using human monocyte THP-1 cells stimulated with lipopolysaccharide (LPS), pretreatment with N-benzyl-N-methyldecan-1-amine (BMDA) effectively inhibited the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). frontiersin.orgnih.govnih.gov These cytokines are central mediators of acute inflammation, and their suppression is a critical target for anti-inflammatory therapies. mdpi.comnih.gov The inhibitory action on these cytokines prevents the amplification of the inflammatory cascade, which is implicated in various inflammatory conditions. frontiersin.orgnih.gov
Table 1: Effect of BMDA on Pro-Inflammatory Cytokine Production in LPS-Stimulated THP-1 Cells
| Cytokine | Effect of BMDA Pretreatment | Reference |
|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production | frontiersin.orgnih.gov |
| Interleukin-1beta (IL-1β) | Inhibition of production | frontiersin.orgnih.gov |
Downregulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., JNK, p38 MAPK)
Mitogen-Activated Protein Kinase (MAPK) cascades are pivotal signaling pathways that translate extracellular stimuli into cellular responses, including inflammation. frontiersin.org Research has shown that BMDA effectively blocks key components of these cascades. frontiersin.orgnih.govnih.gov Specifically, in LPS-stimulated cells, BMDA impeded the activation of c-jun terminal kinase (JNK) and p38 MAPK. frontiersin.orgnih.gov The downregulation of the JNK/p38 MAPK pathways is a significant finding, as these kinases are directly involved in the synthesis of pro-inflammatory cytokines like TNF-α and IL-1β. frontiersin.orgnih.gov By disrupting these signaling cascades, long-chain tertiary amines can effectively reduce the inflammatory response at a molecular level.
Crosstalk with Nuclear Factor-kappa B (NF-κB) Signaling in Inflammatory Responses
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of numerous genes involved in the immune response. nih.govnih.gov The anti-inflammatory properties of BMDA are strongly attributed to its ability to suppress the NF-κB signaling pathway. frontiersin.orgnih.gov Studies have demonstrated that BMDA blocks NF-κB inflammatory signaling during LPS stimulation. frontiersin.orgnih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby halting the transcription of target genes, which include pro-inflammatory cytokines. frontiersin.orgnih.govmdpi.com The crosstalk between long-chain tertiary amines and the NF-κB pathway represents a crucial mechanism for their anti-inflammatory effects.
In vitro and In vivo Models for Anti-Inflammatory Efficacy Evaluation in Related Compounds
The anti-inflammatory efficacy of N-benzyl-N-methyldecan-1-amine has been validated through various established experimental models.
In vitro Model: The human monocyte THP-1 cell line stimulated with lipopolysaccharide (LPS) serves as a standard in vitro model to screen for anti-inflammatory activity. frontiersin.orgnih.gov In this model, BMDA demonstrated its ability to inhibit the production of TNF-α and IL-1β and block the MAPK and NF-κB signaling pathways. nih.gov
In vivo Models:
DNBS-Induced Colitis: In a rat model of inflammatory bowel disease induced by 2,4-dinitrobenzenesulfonic acid (DNBS), rectal administration of BMDA reduced the severity of colitis. frontiersin.orgnih.gov This was evidenced by decreased myeloperoxidase (MPO) activity, which indicates reduced neutrophil infiltration, and lower levels of inflammatory mediators in the colon tissues. frontiersin.orgnih.gov The activation of JNK and p38 MAPK was also found to be decreased in the colon tissues of treated animals. frontiersin.org
Collagen-Induced Arthritis: In a mouse model of rheumatoid arthritis, oral administration of BMDA ameliorated the condition. frontiersin.orgnih.gov The treatment led to a reduction in the transcripts of inflammatory cytokines. frontiersin.orgnih.gov
Analysis of Anti-Oxidative Mechanisms Induced by Long-Chain Tertiary Amines
In addition to their anti-inflammatory effects, analogous long-chain tertiary amines exhibit significant anti-oxidative activities. This dual functionality is crucial, as oxidative stress and inflammation are often interconnected in pathological processes.
Activation of the Nrf2-ARE Pathway and Antioxidant Gene Expression
The Nuclear factor erythroid-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. nih.govmdpi.com Activation of this pathway leads to the transcription of a wide array of antioxidant and cytoprotective genes. mdpi.comnih.gov Studies on the in vivo model of collagen-induced arthritis revealed that treatment with BMDA protected connective tissues through the enhanced expression of anti-oxidation proteins. frontiersin.orgnih.gov Specifically, the expression of Nrf2 and one of its key target genes, heme oxygenase 1 (HO-1), was increased. frontiersin.orgnih.gov This indicates that long-chain tertiary amines can bolster the cell's intrinsic antioxidant defenses by activating the Nrf2-ARE pathway, thereby mitigating oxidative damage. frontiersin.orgnih.gov
Table 2: Antioxidant Gene Expression Modulated by BMDA
| Protein/Pathway | Effect of BMDA Treatment | Reference |
|---|---|---|
| Nuclear factor erythroid-related factor 2 (Nrf2) | Increased expression | frontiersin.orgnih.gov |
| Heme oxygenase 1 (HO-1) | Increased expression | frontiersin.orgnih.gov |
Upregulation of Heme Oxygenase-1 (HO-1)
Heme oxygenase-1 (HO-1) is a critical enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. It plays a crucial role in the cellular defense against oxidative stress and inflammation. Investigations into the biological activities of long-chain tertiary amines have revealed their potential to modulate the expression of this protective enzyme.
In a study investigating the anti-inflammatory properties of N-benzyl-N-methyldecan-1-amine (BMDA), a compound structurally analogous to N-Butyl-N-methyldecan-1-amine, it was observed that oral administration of BMDA in a mouse model of collagen-induced rheumatoid arthritis led to the protection of connective tissues. This protective effect was associated with the increased expression of anti-oxidation proteins, including nuclear factor erythroid-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1). The upregulation of HO-1 suggests a mechanism by which these compounds may confer cytoprotective effects against inflammatory damage. However, it is noteworthy that another study pointed out that some garlic-derived compounds, such as allicin (B1665233) and d
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes for N-Butyl-N-methyldecan-1-amine with Enhanced Selectivity and Sustainability
While traditional synthesis methods for tertiary amines exist, future research must prioritize the development of green and sustainable synthetic protocols for this compound. Current plausible routes include the reductive amination of decanal (B1670006) with N-methylbutylamine or the sequential alkylation of decan-1-amine vulcanchem.com. However, these methods often rely on harsh conditions or expensive catalysts. The focus is shifting towards methodologies that are not only efficient but also environmentally benign benthamscience.combenthamdirect.com.
Key areas for future synthetic research include:
Catalytic Systems: Research into novel catalytic systems is crucial. For instance, catalyst systems involving copper/nickel (Cu/Ni) alloys on mesoporous silica (B1680970) supports have shown promise in similar reactions by minimizing byproducts vulcanchem.com. Future work could explore the use of reusable, non-precious metal catalysts, such as those based on cobalt nanoparticles, which have proven effective for the N-alkylation of various amines with alcohols researchgate.net. The "borrowing hydrogen" methodology, where alcohols are used as alkylating agents with water as the only byproduct, represents a particularly sustainable approach researchgate.net.
Green Solvents and Reagents: The use of water as a solvent in amine synthesis is a significant step towards sustainability. Recent studies have demonstrated the successful synthesis of tertiary fatty amines from long-chain fatty alcohols in water, utilizing the dual role of a reagent like dimethylamine as both a reactant and a phase mediator acs.org. Adapting such aqueous systems for this compound could drastically reduce the environmental footprint of its production.
Biocatalysis: Enzymatic routes offer high selectivity under mild conditions. The use of enzymes like carboxylic acid reductases (CARs) can facilitate selective amide bond formation and could be engineered for amination reactions nih.gov. Exploring transaminases or other engineered enzymes for the synthesis of long-chain amines from renewable feedstocks is a promising avenue for sustainable production rsc.org.
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could be a key step towards its industrial viability.
| Synthetic Approach | Key Features & Advantages | Potential Starting Materials | Relevant Research Findings |
|---|---|---|---|
| Catalytic Reductive Amination | High conversion and selectivity; potential for using sustainable alcohols as alkylating agents ("Borrowing Hydrogen") researchgate.net. | Decanal and N-methylbutylamine; Decyl alcohol and N-methylbutylamine | Co-nanoparticle catalysts have shown high efficiency for N-alkylation of various amines with alcohols researchgate.net. Cu/Ni catalysts on silica supports can minimize byproducts vulcanchem.com. |
| Aqueous Phase Synthesis | Eliminates organic solvents; simplifies product/catalyst separation acs.org. | Decyl alcohol and N-methylbutylamine | Water-soluble ruthenium catalysts have achieved >99% selectivity for tertiary fatty amine synthesis in water acs.org. |
| Biocatalytic Synthesis | High selectivity (chemo-, regio-, and stereoselectivity); mild reaction conditions; use of renewable resources nih.govrsc.org. | Bio-derived decanoic acid or decyl alcohol | Carboxylic acid reductases (CARs) have been used for selective amide synthesis, a strategy adaptable for amination nih.gov. |
In-depth Mechanistic Exploration of Biological Activities and Structure-Activity Relationships for Amine Analogs
While direct biological data for this compound is scarce, research on structurally similar compounds provides a compelling basis for future investigation. A notable analog, N-benzyl-N-methyldecan-1-amine (BMDA), originally identified from garlic (Allium sativum), has demonstrated significant anti-inflammatory and anti-neoplastic activities frontiersin.orgnih.govnih.gov.
Future research should focus on:
Screening for Bioactivity: this compound should be systematically screened for a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Studies have shown that BMDA can inhibit the production of inflammatory cytokines like TNF-α and IL-1β and reduce the severity of inflammatory conditions such as colitis and rheumatoid arthritis in animal models frontiersin.orgnih.gov. It also induces cell cycle arrest and apoptosis in human leukemia cells nih.gov.
Mechanistic Studies: Should bioactivity be confirmed, it is crucial to elucidate the underlying molecular mechanisms. For example, BMDA exerts its anti-inflammatory effects by blocking key signaling pathways, including the JNK/p38 MAPK and NF-κB pathways frontiersin.orgnih.gov. Similar in-depth studies would be necessary for this compound to identify its molecular targets and pathways of action.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationships of this compound analogs is essential. This involves synthesizing a library of related compounds by modifying the lengths of the alkyl chains (both the butyl and decyl groups) and observing how these changes affect biological activity elsevierpure.com. Such studies are critical for optimizing the compound's potency and selectivity for a specific biological target. For instance, comparing the activity of this compound with its benzyl (B1604629) analog (BMDA) could reveal the importance of the aromatic ring for its observed biological effects.
Expanding Applications of this compound in Advanced Materials and Chemical Processes
The unique structure of this compound, featuring a tertiary amine head and a long lipophilic tail, suggests its utility in various material and chemical applications vulcanchem.com.
Future research should explore its potential as:
Surfactants and Emulsifiers: The amphiphilic nature of the molecule makes it a candidate for use as a surfactant or emulsifier, particularly in non-aqueous systems due to its high lipophilicity vulcanchem.com. Research could focus on its effectiveness in stabilizing emulsions, its role in microemulsion formation, and its application in areas like enhanced oil recovery or as a dispersing agent.
Precursors for Advanced Materials: Tertiary amines are valuable intermediates. This compound could serve as a precursor for synthesizing quaternary ammonium (B1175870) compounds ("quats"), which are widely used as cationic surfactants, phase-transfer catalysts, and antimicrobial agents. It could also be a building block for functional polymers or lipid nanoparticles used in drug delivery systems vulcanchem.com. Furthermore, reactions of amines with formaldehyde can lead to the formation of thermosetting polymers like poly(hexahydrotriazine)s, opening avenues in advanced materials with potential for recyclability researchgate.net.
Catalysis and Synthesis: In organic synthesis, tertiary amines are frequently used as non-nucleophilic bases or as ligands for metal catalysts vulcanchem.com. The specific steric and electronic properties of this compound could be exploited in various chemical transformations, potentially influencing reaction rates and selectivity.
| Application Area | Underlying Property | Specific Research Focus |
|---|---|---|
| Surfactants & Emulsifiers | Amphiphilic structure (polar head, nonpolar tail) vulcanchem.com. | Performance in non-aqueous systems, formulation of microemulsions, use as a dispersing agent. |
| Advanced Materials | Reactive tertiary amine group. | Synthesis of quaternary ammonium compounds, building block for functional polymers and lipid nanoparticles vulcanchem.com. |
| Chemical Processes | Basicity and ligand properties. | Use as a non-nucleophilic base or catalyst in organic synthesis; phase-transfer catalysis vulcanchem.com. |
Computational Chemistry Approaches for Predicting Reactivity and Molecular Interactions of Long-Chain Amines
Computational chemistry provides powerful tools for predicting the behavior of molecules, thereby guiding experimental work and accelerating discovery nih.gov. For long-chain amines like this compound, computational approaches can offer significant insights.
Future research directions include:
Reactivity Prediction: Density Functional Theory (DFT) can be used to model the electronic structure of the amine and predict its reactivity nih.gov. This includes calculating properties like proton affinity, ionization potential, and the energies of frontier molecular orbitals to understand its behavior as a base or a nucleophile. Such calculations can help in designing more efficient synthetic routes and predicting potential side reactions nih.gov.
Modeling Molecular Interactions: The non-covalent interactions of this compound with other molecules, such as solvents, reactants, or biological macromolecules, can be simulated. These models are crucial for understanding its function as a surfactant (e.g., micelle formation) or its binding to a biological target in a potential therapeutic application rsc.org.
Catalyst Design: When considering the amine as a ligand in catalysis, computational modeling can help predict the stability and reactivity of the resulting metal complexes. This allows for the in-silico screening of different metal-ligand combinations to identify the most promising candidates for a specific catalytic transformation.
Predicting Physicochemical Properties: Computational methods can estimate key physicochemical properties that may be difficult to measure experimentally, such as its partition coefficient (LogP), solubility, and boiling point, which are essential for designing applications in materials science and pharmacology vulcanchem.com.
By integrating these computational approaches with experimental validation, a deeper understanding of this compound can be achieved, paving the way for its rational application in a variety of scientific and industrial fields nih.govresearchgate.net.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing N-Butyl-N-methyldecan-1-amine, and how can reaction yields be optimized?
- Methodological Answer : Reductive amination is a common approach for synthesizing branched alkylamines. A Pd/NiO catalyst system under hydrogen atmosphere (25°C, 10 hours) has demonstrated high efficiency (~95–98% yields) for analogous N-alkylamines (e.g., N-butylaniline) . Key parameters include stoichiometric control of the aldehyde/amine ratio, catalyst loading (e.g., 1.1 wt% Pd/NiO), and inert reaction conditions. For this compound, substituting decanal and methylbutylamine precursors under similar conditions may yield the target compound. Post-synthesis purification via filtration and solvent evaporation is recommended to minimize byproducts .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H NMR at 400 MHz in CDCl) is critical for verifying substituent positions and purity, as demonstrated for structurally similar amines like N-benzylnaphthalen-1-amine . Gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities, while elemental analysis ensures stoichiometric consistency. Cross-referencing with databases such as NIST Chemistry WebBook (for spectral libraries) is advised to validate results .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, as recommended for analogous amines . Avoid skin contact and inhalation; wash hands thoroughly after handling. Store the compound in airtight containers away from ignition sources. Institutional safety audits should align with OSHA or EN 166 standards for PPE compliance .
Advanced Research Questions
Q. How can catalytic mechanisms be studied for this compound synthesis, particularly in biphasic systems?
- Methodological Answer : Investigate solvent effects using ionic liquids (e.g., imidazolium salts) to enhance catalyst stability and recyclability, as shown in transition metal catalysis studies . Kinetic profiling (e.g., variable-temperature NMR or in-situ FTIR) can elucidate reaction pathways. Density Functional Theory (DFT) calculations may model transition states for hydrogenation steps. Comparative studies with Pd/NiO vs. alternative catalysts (e.g., Ni complexes) could reveal selectivity trends .
Q. What strategies are effective for detecting and mitigating nitrosamine impurities in this compound?
- Methodological Answer : Screen for nitrosamines via LC-MS/MS with a focus on N-nitrosodibutylamine (NDBA) analogs. Use EMA guidelines to assess raw material risks (e.g., amine precursors prone to nitrosation) . Implement quenching agents (e.g., ascorbic acid) during synthesis to inhibit nitrosamine formation. Collaborate with suppliers to audit synthetic routes and storage conditions for contamination risks .
Q. How can structural modifications of this compound enhance its surfactant or biological activity?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl or carboxylate moieties) to the decane chain to modify critical micelle concentration (CMC). Compare with structurally related quaternary ammonium compounds (e.g., benzalkonium chlorides) to assess antimicrobial efficacy . Biological assays (e.g., minimum inhibitory concentration [MIC] tests) can quantify activity against Gram-positive/negative bacteria. Molecular dynamics simulations may predict membrane interaction mechanisms .
Q. What analytical methods resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to distinguish isomers with similar fragmentation patterns. For NMR ambiguities, employ 2D techniques (e.g., COSY, HSQC) to assign proton-carbon correlations. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. Document all anomalies and consult peer-reviewed spectral databases for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
